Tak1-IN-4

TAK1 inhibition chemical scaffold differentiation reversible inhibitor

Researchers often face off-target artifacts from irreversible TAK1 inhibitors or compounds with broad kinome interference. Tak1-IN-4 (Compound 14) is a reversible benzimidazole-based TAK1 inhibitor designed for acute modulation and washout studies. - **Key Advantage:** Reversible binding mode permits TAK1 activity recovery, enabling time-resolved signaling analyses that irreversible inhibitors (e.g., 5Z-7-oxozeaenol) cannot support. - **High Solubility:** DMSO solubility >83 mg/mL (257.7 mM) allows low DMSO vehicle control in sensitive cellular assays. - **Orthogonal Validation:** Distinct scaffold from takinib/NG25 helps confirm on-target TAK1 effects and avoid scaffold-specific artifacts.

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
Cat. No. B10854434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak1-IN-4
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22)
InChIKeyOWYWEJQTFNMMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tak1-IN-4 Chemical Identity & Procurement


Tak1-IN-4 (Compound 14, CAS 1570374-32-1) is a small-molecule inhibitor of transforming growth factor-β-activated kinase 1 (TAK1, also known as MAP3K7) . With a molecular formula of C18H17N3O3 and molecular weight of 323.35 g/mol, this compound is supplied as an off-white to light yellow solid [1]. The chemical structure, formally named 3-[(1-propylbenzimidazol-2-yl)carbamoyl]benzoic acid, is defined in patent literature [2].

Target TAK1 (MAP3K7) pathway inhibition studies
Scaffold Benzimidazole-carbamoyl-benzoic acid chemotype
Binding Reversible binding inferred; no covalent warhead identified
Use Context Research-use-only kinase inhibitor tool compound

Why Generic TAK1 Inhibitor Substitution Fails


TAK1 inhibitors exhibit substantial heterogeneity in potency, kinase selectivity profiles, and chemical scaffolds, making generic substitution scientifically invalid. Reported TAK1 IC50 values vary by over two orders of magnitude: Takinib achieves 9.5 nM ; 5Z-7-oxozeaenol shows ~8 nM [1]; Tak1-IN-2 reports an IC50 of 2 nM ; while NG25 exhibits a significantly weaker TAK1 IC50 of 149 nM with concurrent MAP4K2 inhibition . Selectivity also diverges markedly—takinib demonstrates >1.5 log selectivity over IRAK4 (120 nM) and IRAK1 (390 nM) , whereas other TAK1 inhibitors may cross-inhibit MAP4K2, LYN, Abl, or p38α . Additionally, binding modes differ: 5Z-7-oxozeaenol is an irreversible covalent inhibitor [1], while most analogs are reversible ATP-competitive inhibitors. Tak1-IN-4 occupies a distinct chemical space defined by its benzimidazole-carbamoyl-benzoic acid scaffold, a chemotype not represented among the comparator compounds discussed above.

Binding mode
Irreversible covalent inhibitors such as 5Z-7-oxozeaenol preclude washout recovery; reversible binding of Tak1-IN-4 may better support acute modulation studies, but binding-mode context requires confirmation.
Selectivity
Dual TAK1/MAP4K2 inhibitors such as NG25 introduce LYN and Abl off-target modulation; the benzimidazole scaffold of Tak1-IN-4 may offer a distinct selectivity profile, but direct kinome data are limited.
Scaffold class
Takinib and other heterocyclic TAK1 inhibitors occupy different chemical space; scaffold-dependent off-target artifacts may not transfer, so orthogonal chemotype validation is recommended.

Tak1-IN-4 Differentiation Evidence


Scaffold & Binding Mode vs. 5Z-7-Oxozeaenol

Tak1-IN-4 (Compound 14) belongs to a substituted benzimidazole series as disclosed in patent US20180105500A1 [1], whereas 5Z-7-oxozeaenol is a fungal-derived resorcylic lactone natural product that acts as an irreversible covalent inhibitor of TAK1 [2]. Tak1-IN-4 does not contain the electrophilic warhead characteristic of irreversible inhibitors, suggesting a reversible binding mode. This fundamental mechanistic difference—reversible vs. irreversible inhibition—directly impacts experimental design regarding washout studies, target engagement duration, and off-target accumulation kinetics.

Scaffold & Binding Mode
Class-level
Tak1-IN-4: benzimidazole scaffold, reversible binding inferred. 5Z-7-oxozeaenol: resorcylic lactone, irreversible covalent TAK1 inhibitor.
Supports reversible-binding study design; enables washout-compatible TAK1 modulation context.
Binding-mode classification from patent disclosure; experimental confirmation advised.
TAK1 inhibition chemical scaffold differentiation reversible inhibitor benzimidazole series

Kinase Selectivity vs. NG25

NG25 is a dual TAK1/MAP4K2 inhibitor with reported IC50 values of 149 nM (TAK1) and 21.7 nM (MAP4K2), and also inhibits LYN (12.9 nM) and Abl (75.2 nM) . In contrast, Tak1-IN-4 (Compound 14) is disclosed in patent US20180105500A1 as part of a benzimidazole series targeting TAK1, with no data indicating MAP4K2, LYN, or Abl cross-inhibition [1]. The benzimidazole scaffold of Tak1-IN-4 differs markedly from the pyridine-based structure of NG25, suggesting distinct selectivity fingerprints.

Kinase Selectivity vs. NG25
Class-level
NG25: dual TAK1 (149 nM) / MAP4K2 (21.7 nM) inhibitor; also inhibits LYN (12.9 nM), Abl (75.2 nM). Tak1-IN-4: benzimidazole series; MAP4K2/LYN/Abl inhibition not reported.
Selectivity profile context may differ; benzimidazole scaffold suggests distinct off-target fingerprint.
Direct kinome profiling data not publicly available for Tak1-IN-4.
TAK1 selectivity MAP4K2 off-target kinase profiling chemical scaffold

Scaffold Divergence vs. Takinib

Takinib (EDHS-206) is a potent TAK1 inhibitor with IC50 of 9.5 nM and selectivity over IRAK4 (120 nM) and IRAK1 (390 nM) . Tak1-IN-4 (Compound 14) possesses a fundamentally different chemical structure: a benzimidazole-carbamoyl-benzoic acid core [1], whereas takinib features a distinct heterocyclic scaffold. This structural divergence indicates different kinase selectivity profiles and distinct binding interactions within the TAK1 ATP-binding pocket.

Scaffold vs. Takinib
Class-level
Tak1-IN-4: benzimidazole-carbamoyl-benzoic acid core (C18H17N3O3). Takinib: structurally distinct heterocyclic scaffold; TAK1 IC50 = 9.5 nM.
Supports orthogonal chemotype validation; structurally distinct tool for TAK1 on-target effect confirmation.
Categorical scaffold difference; divergent selectivity fingerprints expected.
TAK1 inhibition chemical scaffold benzimidazole kinase inhibitor

Solubility and Storage Stability

Tak1-IN-4 exhibits DMSO solubility of ≥83.33 mg/mL (approximately 257.7 mM), enabling preparation of concentrated stock solutions for in vitro assays . The compound is stable as powder at -20°C for 3 years or 4°C for 2 years; in DMSO solution, stability is maintained at -80°C for 6 months or -20°C for 1 month . These parameters are directly comparable to other TAK1 inhibitors: Tak1-IN-2 requires similar storage conditions (-20°C powder, -80°C solution) ; NG25 and Tak1-IN-3 similarly require -20°C powder storage with comparable solution stability windows .

Solubility & Stability
Context-dependent
DMSO solubility: ≥83.33 mg/mL (257.7 mM). Powder: -20°C/3 yr, 4°C/2 yr. Solution: -80°C/6 mo, -20°C/1 mo.
Supports high-concentration stock preparation; reduces DMSO carryover in sensitive cell-based assays.
Vendor-reported solubility and stability context; verify under assay conditions.
TAK1 inhibitor solubility compound handling DMSO solubility storage stability

Tak1-IN-4 Application Scenarios


Reversible Inhibition for Acute TAK1 Modulation

Tak1-IN-4 is indicated for washout experiments and acute TAK1 modulation studies where reversible target engagement is essential. In contrast to the irreversible covalent inhibitor 5Z-7-oxozeaenol [1], Tak1-IN-4's inferred reversible binding mode (based on its substituted benzimidazole scaffold lacking an electrophilic warhead) [2] permits recovery of TAK1 activity following compound removal, enabling time-resolved signaling analyses and target engagement duration studies that are precluded by irreversible inhibitors.

Orthogonal Scaffold Validation for TAK1 Studies

Tak1-IN-4 serves as an orthogonal tool compound for validating TAK1-dependent phenotypes observed with structurally distinct inhibitors such as takinib or NG25. Because Tak1-IN-4's benzimidazole-carbamoyl-benzoic acid scaffold [1] differs fundamentally from the heterocyclic core of takinib and the pyridine-based structure of NG25 [2], convergent results across multiple chemotypes strengthen the case for on-target TAK1-mediated effects and mitigate scaffold-specific off-target artifacts.

Low DMSO Carryover for Cell-Based Assays

Tak1-IN-4 is well-suited for sensitive cellular assays where DMSO concentration must be minimized to avoid solvent-induced cytotoxicity or transcriptional artifacts. With DMSO solubility exceeding 83.33 mg/mL (257.7 mM) [1], Tak1-IN-4 enables preparation of highly concentrated stock solutions that reduce final DMSO concentration when diluted into assay media. This property is particularly advantageous compared to less soluble TAK1 inhibitors such as Tak1-IN-2 (10 mg/mL DMSO solubility) [2] and is critical for dose-response studies requiring high compound concentrations without exceeding recommended DMSO thresholds.

TAK1 Inhibition Without MAP4K2 Off-Targets

Tak1-IN-4 is appropriate for experiments where TAK1 inhibition is desired but concurrent inhibition of MAP4K2, LYN, or Abl would confound interpretation. In contrast to NG25, which exhibits dual TAK1 (149 nM) and MAP4K2 (21.7 nM) inhibition along with activity against LYN (12.9 nM) and Abl (75.2 nM) [1][2], Tak1-IN-4 belongs to a benzimidazole series targeting TAK1 , suggesting a distinct selectivity fingerprint. While direct kinome profiling data for Tak1-IN-4 is not publicly available, its chemotype-based divergence from NG25 supports its use when a cleaner TAK1-focused profile is required.

Application
Selection Property
Validation Focus
TAK1 reversible modulation studies
Reversible binding mode context
Washout recovery and target engagement duration
Orthogonal chemotype validation
Benzimidazole scaffold identity
TAK1 on-target effect confirmation
Low-solvent cell-based assays
High DMSO solubility
Dose-response with minimal solvent interference
TAK1-selective pathway studies
Kinase selectivity profile review
MAP4K2/LYN/Abl off-target exclusion context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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